molecular formula C16H23NO B2360677 9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole CAS No. 1031990-62-1

9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole

Cat. No.: B2360677
CAS No.: 1031990-62-1
M. Wt: 245.366
InChI Key: GWEPZJSJCQXALH-UHFFFAOYSA-N
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Description

9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole is a chemical compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds with a structure that includes a tricyclic system consisting of two benzene rings fused on either side of a nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation and methylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated carbazole derivatives.

Scientific Research Applications

9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new materials.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups play a crucial role in modulating its activity. The compound may bind to enzymes or receptors, altering their function and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a simpler structure.

    9-ethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole: A similar compound with an ethyl group instead of an acetyl group.

    3,6-dimethylcarbazole: Lacks the octahydro structure and acetyl group.

Uniqueness

9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3,6-dimethyl-1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-10-4-6-15-13(8-10)14-9-11(2)5-7-16(14)17(15)12(3)18/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEPZJSJCQXALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(N2C(=O)C)CCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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